(3'-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)methanamine
Description
(3’-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, along with a methanamine group
Properties
IUPAC Name |
[4-(3-chlorophenyl)-3-fluorophenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-11-3-1-2-10(7-11)12-5-4-9(8-16)6-13(12)15/h1-7H,8,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKFIMBLTXNLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methanamine typically involves multiple steps. One common method includes the following steps:
Halogenation: The biphenyl compound is first halogenated to introduce the chloro and fluoro substituents. This can be achieved using reagents such as chlorine and fluorine gas under controlled conditions.
Amination: The halogenated biphenyl is then subjected to amination to introduce the methanamine group. This step often involves the use of ammonia or an amine source in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of (3’-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methanamine may involve large-scale halogenation and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3’-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(3’-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: This compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3’-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-2-fluorophenyl)methanamine: A structurally similar compound with a single phenyl ring.
4’-Fluoro-[1,1’-biphenyl]-3-ylamine: Another biphenyl derivative with a different substitution pattern.
Uniqueness
(3’-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methanamine is unique due to its specific combination of chloro and fluoro substituents on the biphenyl ring, along with the methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
